Cephalexin is a first-generation cephalosporin, a class of β-lactam antibiotics that inhibits bacterial cell wall synthesis. It is administered orally and is effective against a range of Gram-positive and some Gram-negative bacteria. The anhydrous form, identified by CAS number 15686-71-2, is a key raw material in pharmaceutical manufacturing. Unlike many other cephalosporins, Cephalexin is acid-stable and well-absorbed from the gastrointestinal tract, with over 90% of the drug excreted unchanged in the urine, leading to high concentrations ideal for treating urinary tract infections.
While chemically similar, Cephalexin is not directly interchangeable with its common hydrated form or other first-generation cephalosporins. The anhydrous form (CAS 15686-71-2) and the monohydrate (CAS 23325-78-2) exhibit different physical properties, such as solubility and dissolution rates, which are critical for formulation development and can impact bioavailability. Furthermore, substitution with a close in-class alternative like Cefadroxil is problematic due to significant pharmacokinetic differences; Cefadroxil has a notably longer elimination half-life (approx. 1.6-2.0 hours) compared to Cephalexin (approx. 1.1 hours), which necessitates different dosing regimens to achieve therapeutic targets. Similarly, while Cefazolin is also a first-generation cephalosporin, its primary use as an injectable for more severe infections makes it an unsuitable procurement substitute for orally administered Cephalexin in most outpatient settings.
Cephalexin exhibits a more rapid absorption profile compared to the in-class alternative Cefadroxil. In a comparative pharmacokinetic study, Cephalexin reached a median peak plasma concentration (Cmax) at 1 hour, whereas Cefadroxil reached its Cmax at 2 hours. Although the Cmax for Cephalexin was higher, the longer half-life of Cefadroxil means it remains above the minimum inhibitory concentration for a longer duration.
| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) |
| Target Compound Data | 1.0 hour |
| Comparator Or Baseline | Cefadroxil: 2.0 hours |
| Quantified Difference | Cephalexin reaches Tmax 1 hour faster than Cefadroxil |
| Conditions | Single oral dose in children with musculoskeletal infections. |
This faster absorption is critical for applications requiring rapid onset of antibacterial action and informs the selection between these two first-generation cephalosporins based on the desired therapeutic profile.
Cephalexin is specifically designed for oral administration and is rapidly and almost completely absorbed from the gastrointestinal tract. In contrast, Cefazolin, another first-generation cephalosporin, is available only as an injectable medication for intravenous (IV) or intramuscular (IM) use. This fundamental difference in administration route makes Cephalexin the clear choice for outpatient treatment and for infections where oral therapy is appropriate, significantly improving patient convenience and reducing healthcare costs.
| Evidence Dimension | Route of Administration |
| Target Compound Data | Oral (capsules, tablets, suspension) |
| Comparator Or Baseline | Cefazolin: Injection (IV, IM) |
| Quantified Difference | Qualitative difference in administration route and formulation |
| Conditions | Standard clinical use for mild to moderate infections. |
For procurement decisions, this distinction is absolute; Cephalexin is sourced for oral dosage form manufacturing, whereas Cefazolin is sourced for parenteral products, serving entirely different clinical and logistical needs.
The specified compound, anhydrous Cephalexin (CAS 15686-71-2), differs from its monohydrate counterpart (CAS 23325-78-2) in its physical stability, particularly concerning moisture. The anhydrous form can be more susceptible to converting to the monohydrate in the presence of humidity. This hygroscopicity is a critical parameter during manufacturing and storage, as uncontrolled hydration can affect powder flow, caking, dissolution rates, and ultimately, the stability and performance of the final dosage form. Conversely, Cephalexin monohydrate itself shows up to 20% degradation in acidic medium (pH 1.2), indicating that controlling the solid form is key to improving chemical stability.
| Evidence Dimension | Hygroscopic Stability and Chemical Stability |
| Target Compound Data | Anhydrous form is susceptible to moisture-induced conversion to the monohydrate. |
| Comparator Or Baseline | Monohydrate form is crystalline but can degrade up to 20% in acidic conditions. |
| Quantified Difference | Qualitative difference in physical and chemical stability pathways. |
| Conditions | Standard pharmaceutical processing, storage (humidity), and physiological acidic environments. |
Procurement of the specific anhydrous form is essential for manufacturing processes where moisture control is stringent and where the unique dissolution profile of the anhydrous crystal is required for the formulation design.
The anhydrous form of Cephalexin is a primary candidate for developing oral solid dosage forms where rapid drug release is desired. Its distinct solid-state properties, differing from the monohydrate, can be leveraged to optimize dissolution profiles for acute infections requiring a fast therapeutic onset.
Given that over 90% of Cephalexin is excreted unchanged in the urine, it is highly suitable for manufacturing oral medications aimed at treating urinary tract infections caused by susceptible organisms like E. coli and K. pneumoniae. Its oral bioavailability makes it a preferred choice over injectable alternatives like Cefazolin for outpatient treatment.
The procurement of anhydrous Cephalexin is specifically indicated for manufacturing environments with rigorous humidity controls. Its tendency to absorb moisture and convert to the monohydrate necessitates controlled processing to ensure the stability, uniformity, and desired performance characteristics of the final product.
Irritant;Health Hazard